![molecular formula C21H27N3O3 B5519577 N-(4-benzyl-1-piperazinyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]amine](/img/structure/B5519577.png)
N-(4-benzyl-1-piperazinyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzyl-1-piperazinyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a trimethoxyphenylmethylidene moiety, making it a subject of study in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzyl-1-piperazinyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]amine typically involves the condensation of 4-benzylpiperazine with 2,4,6-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often facilitated by heating to reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, solvent, and catalyst concentration can enhance the yield and efficiency of the production process. Advanced techniques like response surface methodology (RSM) can be employed to fine-tune the reaction conditions for maximum output.
化学反応の分析
Types of Reactions
N-(4-benzyl-1-piperazinyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
科学的研究の応用
N-(4-benzyl-1-piperazinyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-benzyl-1-piperazinyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Steviol glycosides: Natural compounds with a similar structural motif but different functional groups.
Uniqueness
N-(4-benzyl-1-piperazinyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylidene]amine stands out due to its unique combination of a piperazine ring, benzyl group, and trimethoxyphenylmethylidene moiety
特性
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(2,4,6-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-25-18-13-20(26-2)19(21(14-18)27-3)15-22-24-11-9-23(10-12-24)16-17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTXFVAPQCNSLR-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
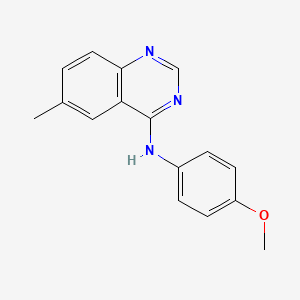
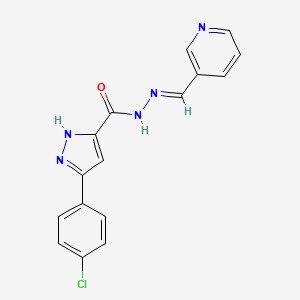
![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)
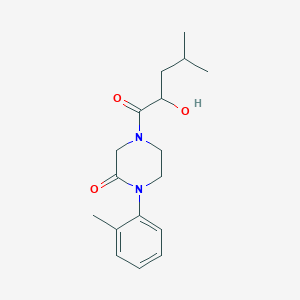
![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)
![ETHYL 2-{[4-CHLORO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE](/img/structure/B5519542.png)
![N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)
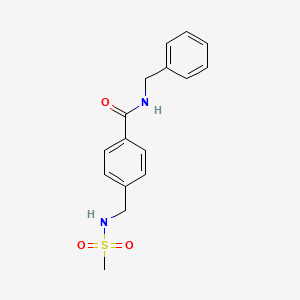
![[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B5519562.png)
![1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B5519566.png)
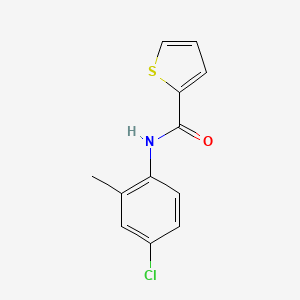
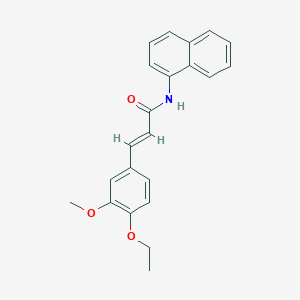
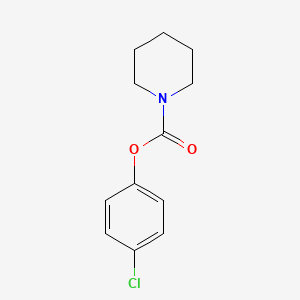
![2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)
